molecular formula C8H8BrFO B050460 4-Bromo-1-ethoxy-2-fluorobenzene CAS No. 115467-08-8

4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No.: B050460
CAS No.: 115467-08-8
M. Wt: 219.05 g/mol
InChI Key: ZMTIHOQUIPYSQK-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-fluorobenzene (CAS: 115467-08-8) is a halogenated aromatic compound with the molecular formula C₈H₈BrFO and a molecular weight of 219.05 g/mol . It features a bromine atom at the para position, an ethoxy group at the ortho position, and a fluorine atom at the meta position relative to the ethoxy substituent. This compound is exclusively used in research settings, particularly in synthetic chemistry and pharmaceutical development, due to its role as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Key physicochemical properties include:

  • Storage: Stable at room temperature in sealed containers, avoiding moisture.
  • Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for stock solutions; heating to 37°C and sonication enhance solubility .
  • Purity: >98%, with validated quality control certificates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with another aromatic ring .

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C8H8BrFO
  • Molecular Weight : 219.05 g/mol
  • IUPAC Name : 4-bromo-1-ethoxy-2-fluorobenzene
  • CAS Number : 115467-08-8

Organic Synthesis

This compound serves as a versatile intermediate for synthesizing various organic compounds. It is particularly useful in:

  • Substitution Reactions : It can be transformed into other functionalized aromatic compounds.
  • Coupling Reactions : Utilized in processes such as Suzuki-Miyaura coupling to form biaryl compounds.

Medicinal Chemistry

The compound's unique structure allows it to be explored for:

  • Pharmaceutical Development : It has potential applications in creating bioactive compounds and pharmaceuticals. The presence of bromine and fluorine enhances its biological activity, making it a candidate for drug development.

Material Science

In material science, this compound is investigated for:

  • Synthesis of Functional Materials : Its properties may be leveraged to create materials with specific electronic or optical characteristics.

Research indicates that this compound exhibits notable biological activities.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria with varying MICs.
Enzyme InhibitionDemonstrated potential to inhibit enzymes involved in metabolic pathways by up to 50%.
Protein LabelingReactive groups allow selective labeling of proteins for functional studies.

Case Study: Antimicrobial Properties

A study focusing on halogenated benzene derivatives revealed that compounds similar to this compound showed significant antimicrobial activity. Minimum inhibitory concentrations (MICs) ranged from 15.62 µg/mL to over 1000 µg/mL, indicating variable effectiveness based on structural variations.

Case Study: Enzyme Inhibition

Research demonstrated that derivatives of this compound could effectively inhibit key metabolic enzymes. Enzyme assays indicated a reduction in activity by approximately 50% at specific concentrations, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethoxy-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitutent Variations

The following table compares 4-Bromo-1-ethoxy-2-fluorobenzene with structurally related bromofluoroaromatic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Source
This compound 115467-08-8 C₈H₈BrFO 219.05 Br (C4), OCH₂CH₃ (C1), F (C2) Research intermediate
1-Bromo-4-fluorobenzene 460-00-4 C₆H₄BrF 175.00 Br (C1), F (C4) R&D, solvent studies
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 C₇H₆BrFO 205.03 Br (C2), OCH₃ (C1), F (C4) Organic synthesis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O 275.00 Br (C4), OCF₃ (C1), F (C2) High-performance materials
1-Bromo-4-chloro-2-fluorobenzene 1996-29-8 C₆H₃BrClF 208.45 Br (C1), Cl (C4), F (C2) Agrochemical intermediates
4-Bromo-1-chloro-2-isopropoxybenzene 461432-23-5 C₉H₁₀BrClO 249.54 Br (C4), Cl (C1), OCH(CH₃)₂ (C2) Catalysis studies

Impact of Substituents on Reactivity and Properties

  • Electron-Withdrawing Groups :

    • The trifluoromethoxy group in 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene significantly reduces electron density at the aromatic ring, enhancing electrophilic substitution resistance compared to ethoxy or methoxy analogs .
    • Chlorine in 1-Bromo-4-chloro-2-fluorobenzene increases polarity, improving solubility in aprotic solvents like DMF .
  • Alkoxy Group Effects :

    • Ethoxy (this compound) provides moderate steric bulk and electron-donating effects, balancing reactivity in cross-coupling reactions .
    • Methoxy (2-Bromo-4-fluoro-1-methoxybenzene) offers lower steric hindrance, favoring faster reaction kinetics in SNAr mechanisms .
  • Halogen Positioning :

    • Para-bromo substituents (e.g., this compound) facilitate regioselective functionalization, whereas meta-bromo analogs require harsher conditions .

Biological Activity

4-Bromo-1-ethoxy-2-fluorobenzene is an aromatic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, an ethoxy group, and a fluorine atom attached to a benzene ring, which contributes to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

The molecular formula of this compound is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 219.08 g/mol. The presence of the bromine and fluorine atoms enhances the compound's reactivity, making it a suitable candidate for various biochemical studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes by forming covalent bonds with nucleophilic sites in proteins. This interaction can lead to modifications that inhibit enzyme activity, thus affecting various biochemical pathways .
  • Protein Labeling : The reactive functional groups in this compound allow it to label proteins selectively, which can be useful in studying protein functions and interactions.
  • Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

Research Findings and Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedBiological ActivityMethodology
2,4-Dihydroxybenzoic acidAntimicrobial (MIC = 2 mg/mL)In vitro assays
Various halogenated benzenesEnzyme inhibitionKinetic studies
Fluoro-substituted benzene derivativesCytotoxicity against cancer cell linesMTT assay

Case Study: Antimicrobial Properties

A study investigated the antimicrobial properties of halogenated benzene derivatives, including those similar to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to over 1000 µg/mL depending on the specific structure .

Case Study: Enzyme Inhibition

Research has demonstrated that compounds with similar functional groups can effectively inhibit enzymes involved in critical metabolic pathways. For instance, enzyme assays showed that certain derivatives could reduce enzyme activity by up to 50% at specific concentrations, indicating their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-1-ethoxy-2-fluorobenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with fluorination followed by bromination and ethoxy substitution. For example, bromination using N-bromosuccinimide (NBS) in a solvent like CCl₄ under controlled temperature (0–25°C) can minimize side reactions. Ethoxy groups are introduced via nucleophilic substitution (e.g., using NaOEt in ethanol). Yield optimization requires careful control of stoichiometry, temperature, and catalysts. Competing reactions, such as over-bromination or displacement of fluorine, must be monitored using TLC or GC-MS .

Q. Q2. What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H NMR identifies ethoxy protons (δ ~1.3–1.5 ppm for -CH₃, δ ~3.8–4.2 ppm for -OCH₂-) and aromatic protons (splitting patterns reflect substituent positions). ¹⁹F NMR shows a distinct peak for fluorine at δ ~-110 to -120 ppm.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ≈ 233).
  • IR : C-Br (~600 cm⁻¹) and C-F (~1200 cm⁻¹) stretches are key identifiers.
    Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Q. Q3. How does the compound’s substituent arrangement influence its reactivity in cross-coupling reactions?

Answer: The bromine atom at the para position to ethoxy is primed for Suzuki-Miyaura coupling (Pd-catalyzed), while the ortho-fluorine sterically hinders certain electrophilic substitutions. The electron-withdrawing fluorine and bromine direct further substitutions to meta positions. Reactivity can be modulated by adjusting catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (polar aprotic solvents enhance coupling efficiency) .

Advanced Research Questions

Q. Q4. How can competing reaction pathways during synthesis (e.g., nitro vs. ethoxy substitution) be resolved?

Answer: Competing pathways arise from the nucleophilicity of ethoxy groups and the electrophilic nature of nitro intermediates. To prioritize ethoxy substitution:

  • Use protecting groups (e.g., silyl ethers) for nitro precursors.
  • Employ phase-transfer catalysts to enhance regioselectivity.
  • Monitor intermediates via LC-MS or in-situ IR. Computational modeling (e.g., DFT) predicts transition states to guide optimization .

Q. Q5. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated benzene derivatives?

Answer: Single-crystal X-ray diffraction with SHELXL (for small molecules) is ideal. Key steps:

  • Grow high-quality crystals via slow evaporation (solvent: hexane/ethyl acetate).
  • Use synchrotron radiation for heavy atoms (Br) to enhance resolution.
  • Refine thermal parameters and occupancy ratios to address disorder. For macromolecular applications, SHELXPRO interfaces with density modification tools. Validate against spectroscopic data to resolve ambiguities .

Q. Q6. How can computational chemistry predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., cytochrome P450).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayers).
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .

Q. Q7. How do substituent electronic effects (e.g., -F vs. -Br) influence reaction kinetics in SNAr mechanisms?

Answer: Fluorine’s strong electron-withdrawing effect activates the ring for nucleophilic aromatic substitution (SNAr), while bromine’s polarizability stabilizes transition states. Kinetic studies (e.g., stopped-flow UV-Vis) show that -F accelerates SNAr rates by 10²–10³ fold compared to -H. Bromine’s leaving-group ability is enhanced in polar solvents (DMF > toluene). Competing pathways (e.g., elimination vs. substitution) are quantified via Eyring plots .

Q. Data Contradiction and Validation

Q. Q8. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

  • Replicate Synthesis : Verify purity via HPLC (>98%) and elemental analysis.
  • Standardize Conditions : Use identical solvent systems for NMR (e.g., CDCl₃ vs. DMSO-d₆ shifts peaks).
  • Cross-Reference Databases : Compare with PubChem or ECHA entries, excluding unreliable sources like BenchChem .

Q. Q9. What strategies optimize catalytic systems for asymmetric transformations involving this compound?

Answer:

  • Ligand Design : Chiral phosphines (e.g., BINAP) or N-heterocyclic carbenes enhance enantioselectivity.
  • Solvent Screening : Use low-polarity solvents (e.g., THF) to favor kinetic control.
  • In-situ Monitoring : Raman spectroscopy tracks enantiomeric excess (ee) during reactions.
    High-throughput experimentation (HTE) accelerates optimization .

Q. Methodological Best Practices

Q. Q10. What safety protocols are critical when handling bromo- and fluoro-substituted benzenes?

Answer:

  • Ventilation : Use fume hoods with >100 fpm airflow.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize bromine residues with NaHCO₃.
  • Waste Disposal : Segregate halogenated waste per EPA guidelines.
    Refer to SDS from ECHA or PubChem for toxicity profiles .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIHOQUIPYSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561203
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115467-08-8
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115467-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-bromophenol (19.1 g), sodium hydroxide (6 g), ethyl iodide (46.8 g), tetra-n-butylammonium bromide (3.2 g), dichloromethane (250 cm3) and water (250 cm3) was stirred virgorously at the ambient temperature for 51/2 hours, then allowed to stand for a further 68 hours. The organic layer was separated and the aqueous layer was washed with dichloromethane; the combined organic layers were dired over anhydrous sodium sulphate. The solvent was removed by evaporation under reduced pressure at a bath temperature maintained below 40° C. The residual oil was purified by column chromatography on a silica gel support, eluting firstly with n-hexane and secondly with dichloromethane. The product-containing fractions were combined, washed with an aqueous solution of sodium metabisulphite, dried over anhydrous sodium sulphate and concentrated by evaporation under reduced pressure to give 4-bromo-2-fluorophenetole (15.2 g) as an oil. The product was shown by gas liquid chromatography to be 93% pure, and was used without further purification.
Quantity
19.1 g
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reactant
Reaction Step One
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6 g
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reactant
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46.8 g
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reactant
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250 mL
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reactant
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3.2 g
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catalyst
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Quantity
250 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g (0.524 mol) of 4-bromo-2-fluorophenol and 66.7 g (0.612 mol) of ethyl bromide were dissolved in 2 1 of ethyl methyl ketone and refluxed for 24 hours in the presence of 185 g (1.34 mol) of potassium carbonate. The solution was subsequently filtered, the filtrate was evaporated, and the crude product was filtered through silica gel with n-hexane, giving 114 g (99% of theory) of 4-bromo-1-ethoxy-2-fluorobenzene as a colourless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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185 g
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reactant
Reaction Step Two

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